Diisopropylethylamine trihydrofluoride
Overview
Description
It is a colorless to yellowish liquid at room temperature and is commonly used as a fluorinating reagent in organic synthesis . This compound is particularly valued for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .
Mechanism of Action
Target of Action
Diisopropylethylamine trihydrofluoride, also known as N-Ethyl-N-isopropylpropan-2-amine trihydrofluoride, primarily targets carboxylic acids and nucleophilic amines . These are key components in many biochemical reactions, particularly in the formation of amide bonds.
Mode of Action
The compound acts as a hindered base in amide coupling reactions between a carboxylic acid and a nucleophilic amine . It facilitates the reaction by accepting a proton (H+) from the carboxylic acid, thereby increasing the nucleophilicity of the amine and promoting the formation of the amide bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amide bond formation . This reaction is fundamental to many biological processes, including protein synthesis. By facilitating the formation of amide bonds, the compound can influence the structure and function of proteins within the cell .
Result of Action
The primary result of the action of this compound is the formation of amide bonds . This can lead to the synthesis of new proteins or other amide-linked structures within the cell. The exact molecular and cellular effects would depend on the specific context of the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a flammables area . Its reactivity may also be affected by the presence of other substances in the reaction mixture. Furthermore, it should be handled with care due to its high toxicity .
Preparation Methods
Diisopropylethylamine trihydrofluoride can be synthesized by reacting diisopropylamine with hydrofluoric acid. The hydrofluoric acid acts as a protonating agent in this reaction . The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. Industrial production methods involve the careful handling of hydrofluoric acid due to its highly corrosive nature .
Chemical Reactions Analysis
Diisopropylethylamine trihydrofluoride is primarily used in nucleophilic substitution reactions where it acts as a source of nucleophilic fluoride . These reactions often involve the substitution of leaving groups such as halides or sulfonates with fluoride. Common reagents used in these reactions include acetonitrile and other polar aprotic solvents . The major products formed from these reactions are typically fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Diisopropylethylamine trihydrofluoride has a wide range of applications in scientific research. In chemistry, it is used as a fluorinating reagent to synthesize fluorinated organic compounds . In biology and medicine, these fluorinated compounds are often studied for their potential therapeutic properties, including their use as enzyme inhibitors and imaging agents . In industry, this compound is used in the production of fluorinated polymers and other materials with unique properties .
Comparison with Similar Compounds
Diisopropylethylamine trihydrofluoride is similar to other fluorinating reagents such as triethylamine trihydrofluoride and pyridine hydrofluoride . it is less corrosive and can be used in ordinary borosilicate glassware, making it more convenient for laboratory use . Additionally, this compound is soluble in a wide range of solvents, which enhances its versatility in different types of reactions .
Similar compounds include:
- Triethylamine trihydrofluoride
- Pyridine hydrofluoride
- Potassium fluoride
- Tetra-n-butylammonium fluoride
This compound stands out due to its lower corrosiveness and broader solvent compatibility, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;trihydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRRXKJZYYBJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C.F.F.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668257 | |
Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131600-43-6 | |
Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyldiisopropylamine tris(hydrofluoride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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